

Isoquinoline-1,3(2H,4H)-dione IUPAC name and synonyms

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Isoquinoline-1,3(2H,4H)-dione**

Cat. No.: **B182192**

[Get Quote](#)

An In-depth Technical Guide to **Isoquinoline-1,3(2H,4H)-dione**

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of **Isoquinoline-1,3(2H,4H)-dione**, including its chemical identity, properties, synthesis, and biological significance.

Chemical Identity and Nomenclature

IUPAC Name: 4H-isoquinoline-1,3-dione[1][2]

Synonyms: **Isoquinoline-1,3(2H,4H)-dione** is also known by several other names, the most common of which is Homophthalimide.[1][2] Other synonyms include:

- 1,3(2H,4H)-Isoquinolinedione[1][2]
- 1,2,3,4-Tetrahydroisoquinoline-1,3-dione[1]
- Homophthalic imide
- 2,4-dihydroisoquinoline-1,3-dione[1]

Physicochemical Properties

The fundamental physicochemical properties of **Isoquinoline-1,3(2H,4H)-dione** are summarized in the table below for easy reference and comparison.

Property	Value	Source
CAS Number	4456-77-3	[1]
Molecular Formula	C ₉ H ₇ NO ₂	[1] [2]
Molecular Weight	161.16 g/mol	[1] [2]
Appearance	Off-white crystalline powder	Santa Cruz Biotechnology
Solubility	Soluble in DMF and DMSO	Santa Cruz Biotechnology

Synthesis and Experimental Protocols

The synthesis of the **isoquinoline-1,3(2H,4H)-dione** core and its derivatives is an active area of research in organic chemistry. Various methodologies have been developed, often focusing on efficiency, yield, and mild reaction conditions.

Palladium-Catalyzed Carbonylation/Annulation

A modern approach involves a palladium-catalyzed and photoinduced benzylic C-H carbonylation/annulation reaction.[\[1\]](#)

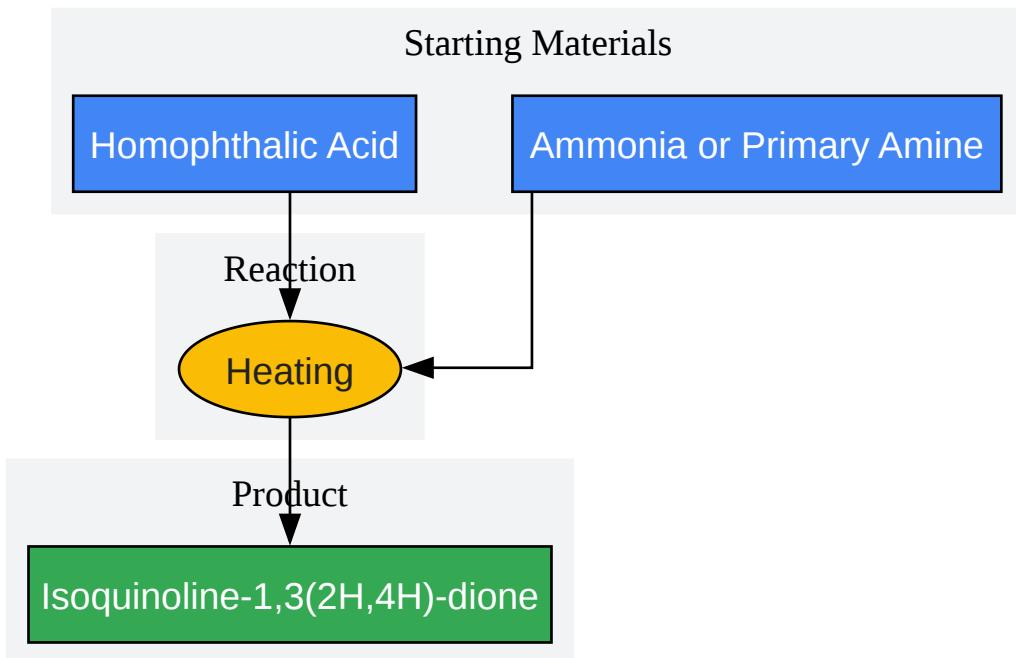
Experimental Protocol: This method utilizes O-benzyl hydroxylamides as starting materials to produce homophthalimides. The reaction proceeds under mild conditions, and the presence of a catalytic amount of a base is critical for achieving high yields. The proposed mechanism involves the palladium-catalyzed generation of an amidyl radical, followed by a 1,5-hydrogen atom transfer (HAT) to create a benzylic radical, which then undergoes carbonylation and annulation to form the final product.[\[1\]](#)

Radical Cascade Reactions

Recent advancements have focused on radical cascade reactions to construct the **isoquinoline-1,3(2H,4H)-dione** scaffold.[\[3\]](#)[\[4\]](#)

Experimental Protocol: These methods typically employ acryloyl benzamides as key substrates.[\[3\]](#)[\[4\]](#) The reaction is initiated by various radical precursors containing elements such as carbon, sulfur, phosphorus, nitrogen, silicon, and bromine.[\[4\]](#) This approach is valued for its potential to be simple, mild, and efficient.[\[3\]](#)[\[4\]](#)

A generalized workflow for the synthesis of **isoquinoline-1,3(2H,4H)-dione** is depicted below.



[Click to download full resolution via product page](#)

Caption: General synthesis workflow for **Isoquinoline-1,3(2H,4H)-dione**.

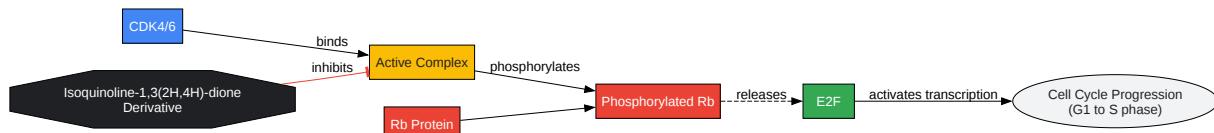
Biological Significance and Signaling Pathways

Derivatives of **Isoquinoline-1,3(2H,4H)-dione** have emerged as compounds of significant interest in drug discovery, particularly in oncology.

Inhibition of Cyclin-Dependent Kinase 4 (CDK4)

A notable class of derivatives, 4-(phenylaminomethylene)**Isoquinoline-1,3(2H,4H)-diones**, has been identified as potent and selective inhibitors of Cyclin-Dependent Kinase 4 (CDK4).^[5] CDK4, in complex with cyclin D1, is a crucial regulator of the cell cycle. Its aberrant activity is a hallmark of many cancers, making it an attractive therapeutic target.^[5]

The inhibitory action of these compounds disrupts the normal cell cycle progression, which is often dysregulated in cancer cells. The general signaling pathway involving CDK4 is illustrated below.



[Click to download full resolution via product page](#)

Caption: Inhibition of the CDK4/Cyclin D pathway by an isoquinoline derivative.

Structure-activity relationship (SAR) studies have shown that a basic amine substituent on the aniline ring of the 4-(phenylaminomethylene) headpiece is crucial for CDK4 inhibitory activity.^[5] Further enhancement of this activity can be achieved by introducing an aryl or heteroaryl substituent at the C-6 position of the **isoquinoline-1,3(2H,4H)-dione** core.^[5]

This guide serves as a foundational resource for professionals engaged in research and development involving **isoquinoline-1,3(2H,4H)-dione** and its derivatives, highlighting its chemical properties, synthesis, and potential as a scaffold for therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3,4-Isoquinoline-1,3(2H,4H)-dione synthesis [organic-chemistry.org]
- 2. 1,3(2H,4H)-isoquinolinedione | C9H7NO2 | CID 349435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Recent developments in the synthesis of the isoquinoline-1,3(2H,4H)-dione by radical cascade reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Recent developments in the synthesis of the isoquinoline-1,3(2 H,4 H)-dione by radical cascade reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-(Phenylaminomethylene)isoquinoline-1,3(2H,4H)-diones as potent and selective inhibitors of the cyclin-dependent kinase 4 (CDK4) [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Isoquinoline-1,3(2H,4H)-dione IUPAC name and synonyms]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b182192#isoquinoline-1-3-2h-4h-dione-iupac-name-and-synonyms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com